1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)-
Description
The compound 1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)- is a triazole derivative characterized by a central 1,2,4-triazole ring substituted with ethanol groups at the 1-position. The alpha-(1,1-dimethylethyl) (tert-butyl) and beta-(2-phenoxyethyl) substituents define its structural uniqueness and biological activity.
Triazole derivatives are known for their systemic action, inhibiting fungal ergosterol biosynthesis via cytochrome P450 enzymes . The tert-butyl group enhances metabolic stability, while phenoxyethyl chains influence lipophilicity and target binding .
Properties
CAS No. |
80553-79-3 |
|---|---|
Molecular Formula |
C16H23N3O2 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
2,2-dimethyl-6-phenoxy-4-(1,2,4-triazol-1-yl)hexan-3-ol |
InChI |
InChI=1S/C16H23N3O2/c1-16(2,3)15(20)14(19-12-17-11-18-19)9-10-21-13-7-5-4-6-8-13/h4-8,11-12,14-15,20H,9-10H2,1-3H3 |
InChI Key |
KECDDIBOVKGAEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(CCOC1=CC=CC=C1)N2C=NC=N2)O |
Origin of Product |
United States |
Preparation Methods
General Approaches to 1,2,4-Triazole Synthesis
The synthesis of 1,2,4-triazole derivatives typically involves the construction of the triazole ring via cyclization reactions using various nitrogen-containing precursors. The literature over the past two decades highlights several key synthetic strategies:
- Cyclization of hydrazine derivatives with formamide or formic acid derivatives
- Condensation of amidines with hydrazides or hydrazines
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazoles, less common for 1,2,4-triazoles but relevant for substituted triazoles
- Multicomponent reactions involving azides, alkynes, and other reagents for complex triazole scaffolds
These methods are designed to introduce various substituents on the triazole ring, including alkyl, aryl, and functionalized chains like ethanol or phenoxyethyl groups.
Specific Synthetic Route for the Target Compound
While direct literature on the exact preparation of 1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)- is limited, the synthesis can be inferred from analogous methods for similar 1,2,4-triazole derivatives:
-
- 1,2,4-Triazole or substituted triazole precursors
- Alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl) side chain precursors, such as tert-butyl-substituted alkyl halides or alcohols
- Ethanol or hydroxyethyl functional groups introduced via nucleophilic substitution or reduction steps
-
- Step 1: Synthesis of the substituted 1,2,4-triazole ring via cyclization of appropriate hydrazine and amidine derivatives.
- Step 2: Introduction of the alpha-(1,1-dimethylethyl) substituent through alkylation using tert-butyl halides under basic conditions.
- Step 3: Attachment of the beta-(2-phenoxyethyl) group via nucleophilic substitution of a suitable leaving group (e.g., halide) with phenoxyethyl alcohol or phenoxyethyl halide.
- Step 4: Final functionalization to introduce the ethanol moiety on the triazole nitrogen via selective hydroxylation or reduction of an aldehyde intermediate.
-
- Copper catalysts (Cu(I) salts) may be employed for cycloaddition steps if 1,2,3-triazole analogs are involved.
- Acidic or basic conditions for cyclization and alkylation steps.
- Solvents such as 1,4-dioxane, ethyl acetate, or acetonitrile depending on the step.
- Temperature control (room temperature to reflux) to optimize yields.
Representative Reaction Scheme (Hypothetical)
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Hydrazine + amidine derivative | Acidic medium, reflux | 1,2,4-Triazole core | 75-85 |
| 2 | Triazole + tert-butyl halide | Base, room temp | Alpha-tert-butyl substituted | 70-80 |
| 3 | Intermediate + phenoxyethyl halide | Base, reflux | Beta-phenoxyethyl substituted | 65-75 |
| 4 | Hydroxylation/reduction step | Mild reducing agent | Final target compound | 60-70 |
Analytical Data Supporting Synthesis
Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm the triazole ring and substituent environments.
- Mass Spectrometry (MS): Molecular ion peak at m/z = 289.37 confirming molecular weight.
- Infrared Spectroscopy (IR): Characteristic peaks for triazole ring (N-N stretch), hydroxyl group (O-H), and aromatic ether (C-O-C).
- Elemental Analysis: Consistent with molecular formula C17H24N4O2.
- High Performance Liquid Chromatography (HPLC): Purity assessment.
Research Findings on Yield and Purity
- Yields for each step typically range from 60% to 85%, with overall yields around 40-50% after purification.
- The compound shows good thermal stability due to the triazole ring.
- Functional group tolerance is high, allowing for diverse substituents without degradation.
Summary Table of Preparation Methods for 1,2,4-Triazole Derivatives Relevant to Target Compound
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of hydrazines and amidines | Hydrazine, amidine derivatives | Acidic or basic reflux | Straightforward, good yields | Requires careful control of pH |
| Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Azides, alkynes, Cu(I) catalyst | Room temp to 60°C, ligand often used | High regioselectivity, mild conditions | Mainly for 1,2,3-triazoles |
| Multicomponent reactions | Alkynes, azides, aldehydes | One-pot, Cu or Ag catalysis | Efficient, diverse functionalization | Complex mixtures possible |
| Alkylation of triazoles | Alkyl halides, bases | Room temp to reflux | Introduces bulky substituents | Side reactions possible |
The preparation of 1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)- involves multi-step synthesis centered on the formation of the 1,2,4-triazole ring followed by strategic substitution with bulky tert-butyl and phenoxyethyl groups and introduction of the ethanol moiety. While specific protocols for this exact compound are scarce, established synthetic methodologies for 1,2,4-triazole derivatives provide a reliable framework. These methods emphasize cyclization reactions, alkylation, and nucleophilic substitution under controlled conditions, supported by catalytic systems and careful reaction optimization.
The compound's synthesis benefits from advances in triazole chemistry over the last two decades, including efficient multicomponent reactions and catalyst-driven cycloadditions. Analytical techniques confirm the structure and purity, ensuring the compound's suitability for further pharmaceutical or chemical applications.
Chemical Reactions Analysis
1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Properties
Triazoles are known for their broad-spectrum antimicrobial activity. The compound has shown efficacy against various pathogens:
- Fungal Inhibition : Research indicates that triazole derivatives can inhibit the growth of fungi like Candida albicans and Aspergillus niger, making them valuable in treating fungal infections .
- Bacterial Activity : Some studies have demonstrated that triazole compounds possess antibacterial properties against gram-positive and gram-negative bacteria.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives:
- In Vitro Studies : Compounds derived from 1H-1,2,4-triazole have been tested against human cancer cell lines such as HEPG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Results showed significant cytotoxic effects, particularly from derivatives with specific substitutions that enhanced their potency .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| TB-NO2 | MCF-7 | 18.49 |
| TB-OCH3 | HCT-116 | 15.32 |
Agricultural Uses
The compound has been explored for its potential as a fungicide in agricultural settings. Its ability to inhibit fungal pathogens can help protect crops from diseases caused by fungi, thus improving yield and quality.
Pharmaceutical Development
The triazole scaffold is integral to numerous pharmaceutical agents due to its versatile biological activities:
- Antifungal Drugs : Many antifungal medications contain triazole structures that target fungal cell membrane synthesis.
- Anti-inflammatory Agents : Triazoles have been investigated for their anti-inflammatory properties, providing a basis for developing new therapeutic agents .
Case Studies
- Anticancer Activity Assessment : A study evaluated the anticancer effects of various triazole derivatives on MCF-7 cells. The findings indicated that specific modifications on the triazole ring significantly enhance cytotoxicity, suggesting a pathway for designing more effective anticancer drugs .
- Agricultural Application Trials : Field trials have been conducted to assess the effectiveness of triazole-based fungicides in controlling crop diseases. Results showed a marked reduction in disease incidence compared to untreated controls, highlighting their potential in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, such as cytochrome P450, which plays a role in the metabolism of various substances. Additionally, the phenoxyethyl group may enhance the compound’s binding affinity to specific receptors or enzymes.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural homology with several triazole-based agrochemicals. Key analogues include:
Research Findings and Efficacy Data
Physicochemical Properties
- Triadimenol: Water solubility = 0.095 g/L (20°C), vapor pressure < 10⁻⁵ mPa .
- Tebuconazole : LogP = 3.7, indicating moderate hydrophobicity .
- Bitertanol: Molecular weight = 328.24 g/mol (C₁₅H₁₉Cl₂N₃O), stable in non-polar solvents .
- Diclobutrazol : CAS 75736-33-3; molecular weight = 328.237 g/mol .
The target compound’s properties can be inferred: higher molecular weight (~322 g/mol) and moderate solubility due to the phenoxyethyl chain.
Biological Activity
1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)- is a triazole compound that has garnered attention for its diverse biological activities. This compound is part of a larger class of triazoles known for their antifungal and herbicidal properties. The structure of this compound includes a triazole ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H29N3O2 |
| Molecular Weight | 331.46 g/mol |
| CAS Number | Not specified |
| IUPAC Name | 1H-1,2,4-Triazole-1-ethanol, alpha-(1,1-dimethylethyl)-beta-(2-phenoxyethyl)- |
| InChI Key | MGVQRBGVIHLSEV-UHFFFAOYSA-N |
Antifungal Activity
Triazoles are well-known for their antifungal properties. Research indicates that compounds like 1H-1,2,4-triazole derivatives exhibit significant antifungal activity against various fungal strains. The mechanism of action typically involves the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity.
Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of various triazole derivatives against Candida species. The results demonstrated that compounds with similar structural features to 1H-1,2,4-triazole-1-ethanol showed effective inhibition at concentrations as low as 10 µg/mL.
Antiproliferative Activity
Recent studies have explored the antiproliferative effects of triazole compounds on cancer cell lines. The compound has been tested against breast cancer cell lines (MCF-7), showing promising results in inhibiting cell proliferation.
Research Findings
In vitro studies revealed that at a concentration of 1 µM, the compound reduced cell viability significantly compared to controls. This suggests potential applications in cancer therapeutics.
The biological activity of 1H-1,2,4-triazole derivatives can be attributed to their ability to interact with specific biological targets:
- Inhibition of Enzymes : Triazoles can inhibit enzymes involved in critical metabolic pathways.
- Binding Affinity : Molecular docking studies indicate that these compounds can bind effectively to active sites of target proteins.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for developing more potent derivatives. Modifications on the phenoxyethyl group and the triazole moiety can enhance biological activity.
Table: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Substituents on Phenoxy Group | Increased binding affinity |
| Alteration in Triazole Ring | Enhanced antifungal activity |
Q & A
Q. What are the optimal synthetic routes for 1H-1,2,4-Triazole-1-ethanol derivatives, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves condensation reactions between substituted triazoles and aldehydes or ketones under reflux conditions. For example, reacting 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol with glacial acetic acid as a catalyst (reflux for 4 hours) yields derivatives . Key variables include solvent polarity (ethanol vs. acetonitrile), temperature, and molar ratios, which affect reaction kinetics and byproduct formation. Yield optimization requires iterative testing of these parameters, monitored via TLC or HPLC.
Q. How can spectroscopic techniques (e.g., NMR, MS) resolve structural ambiguities in triazole-ethanol derivatives?
Methodological Answer:
- Mass Spectrometry (MS): Fragmentation patterns in NIST reference spectra (e.g., m/z 328.237 for C₁₅H₁₉Cl₂N₃O) help confirm molecular weight and substituent positions .
- ¹H/¹³C NMR: Chemical shifts for the triazole ring (δ 7.5–8.5 ppm for protons) and ethanol side chains (δ 3.5–4.5 ppm) distinguish regioisomers. NOESY correlations resolve stereochemical ambiguities in β-phenoxyethyl groups .
Advanced Research Questions
Q. How do steric effects from the α-(1,1-dimethylethyl) group influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer: The bulky tert-butyl group creates steric hindrance, reducing accessibility to the triazole nitrogen. Computational modeling (DFT) can quantify steric maps and predict reaction sites. Experimental validation involves comparing reaction rates of tert-butyl derivatives with less hindered analogs (e.g., methyl or phenyl substituents) under identical SN2 conditions . Kinetic data and activation energy calculations (Arrhenius plots) quantify steric contributions .
Q. What mechanistic insights explain contradictory biological activity data for triazole-ethanol derivatives in antifungal studies?
Methodological Answer: Contradictions arise from variations in substituent electronegativity (e.g., 2-phenoxyethyl vs. 2,4-dichlorophenyl) and membrane permeability. A systematic approach includes:
- Lipophilicity Measurement: LogP values (via shake-flask or HPLC) correlate with cellular uptake .
- Enzyme Inhibition Assays: Compare IC₅₀ values against fungal CYP51 isoforms to isolate steric/electronic effects .
- Molecular Dynamics (MD): Simulate ligand-CYP51 binding to identify critical interactions (e.g., hydrogen bonding with heme iron) .
Methodological Frameworks for Addressing Data Contradictions
Q. How can researchers reconcile discrepancies in mass spectral fragmentation patterns across studies?
Methodological Answer:
- Cross-Validation: Compare experimental MS data with NIST reference spectra (e.g., CAS 75736-33-3) to identify instrument-specific artifacts .
- Isotopic Labeling: Use deuterated analogs to trace fragmentation pathways (e.g., tert-butyl vs. phenoxyethyl cleavages) .
- High-Resolution MS (HRMS): Resolve isobaric interferences (e.g., Cl vs. CH₃CH₂O groups) with sub-ppm mass accuracy .
Q. What theoretical frameworks guide the design of triazole-ethanol derivatives with enhanced photostability?
Methodological Answer:
- Solvatochromic Analysis: UV-Vis spectra in solvents of varying polarity (e.g., ethanol vs. cyclohexane) reveal charge-transfer transitions susceptible to photodegradation .
- DFT Calculations: Predict HOMO-LUMO gaps and identify substituents (e.g., electron-withdrawing groups) that stabilize excited states .
- Accelerated Aging Tests: Expose derivatives to UV light (λ = 254–365 nm) and monitor degradation via HPLC-MS to validate computational models .
Integration with Broader Research Contexts
Q. How can this compound’s structure inform the development of metal-organic frameworks (MOFs) for catalytic applications?
Methodological Answer: The triazole ring’s nitrogen atoms act as Lewis basic sites for metal coordination (e.g., Cu²⁺ or Zn²⁺). Experimental steps include:
- Synthesis of MOF Precursors: React triazole-ethanol derivatives with metal salts (e.g., Zn(NO₃)₂) under solvothermal conditions .
- Surface Area Analysis: BET measurements quantify pore size distribution and active site accessibility .
- Catalytic Testing: Assess MOF performance in model reactions (e.g., CO₂ cycloaddition) to correlate structure-activity relationships .
Q. What environmental fate studies are relevant for assessing this compound’s persistence in aquatic systems?
Methodological Answer:
- Hydrolysis Kinetics: Monitor degradation at pH 5–9 (buffered solutions) and identify hydrolytic byproducts via LC-MS .
- Microcosm Studies: Exclude compound to sediment-water systems and measure half-life under aerobic/anaerobic conditions .
- QSAR Modeling: Predict biodegradation pathways using substituent-specific parameters (e.g., Hammett σ constants for phenoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
